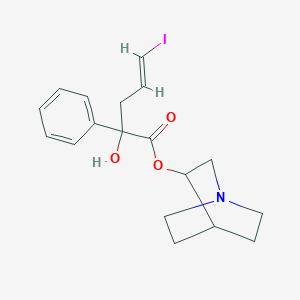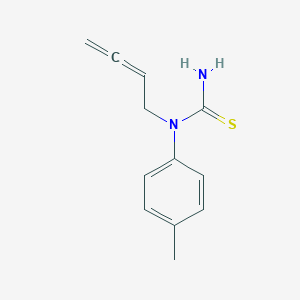
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea, also known as BMPT, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to have promising effects on various biochemical and physiological processes, making it a valuable tool for researchers in multiple fields.
Mecanismo De Acción
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea functions as a competitive inhibitor, binding to the active site of target enzymes and preventing their activity. This mechanism of action has been well-characterized in studies involving tyrosinase inhibition, as well as in other systems.
Efectos Bioquímicos Y Fisiológicos
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to have a variety of effects on biochemical and physiological processes. In addition to its inhibition of tyrosinase, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea a potentially useful tool in the study of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea is its specificity for certain enzymes and proteins, making it a valuable tool for targeted inhibition studies. However, it is important to note that N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea may not be effective in all systems and may have off-target effects that need to be carefully considered.
Direcciones Futuras
There are many potential future directions for research involving N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea. One area of interest is the development of more potent and selective inhibitors based on the N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea scaffold. Additionally, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea could be used in combination with other inhibitors or drugs to explore synergistic effects. Finally, the use of N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea in animal models could provide valuable information on its potential therapeutic applications.
Métodos De Síntesis
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isothiocyanate with butadiene. This reaction yields the intermediate compound N-(4-methylphenyl)thiourea, which is then reacted with acetylene to produce the final product, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea.
Aplicaciones Científicas De Investigación
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been used in numerous scientific studies due to its ability to inhibit the activity of certain enzymes and proteins. For example, N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This makes N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea a potentially useful tool in the study of skin pigmentation and related disorders.
Propiedades
Número CAS |
155304-03-3 |
|---|---|
Nombre del producto |
N-Buta-2,3-dien-1-yl-N-(4-methylphenyl)thiourea |
Fórmula molecular |
C12H14N2S |
Peso molecular |
218.32 g/mol |
InChI |
InChI=1S/C12H14N2S/c1-3-4-9-14(12(13)15)11-7-5-10(2)6-8-11/h4-8H,1,9H2,2H3,(H2,13,15) |
Clave InChI |
WWPVGOPELPQJIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC=C=C)C(=S)N |
SMILES canónico |
CC1=CC=C(C=C1)N(CC=C=C)C(=S)N |
Sinónimos |
Thiourea, N-2,3-butadienyl-N-(4-methylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



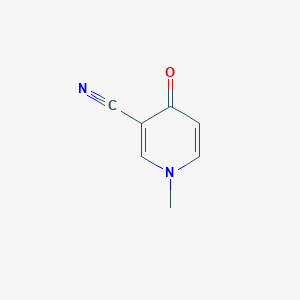
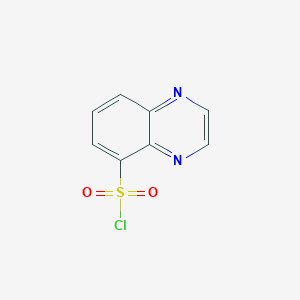
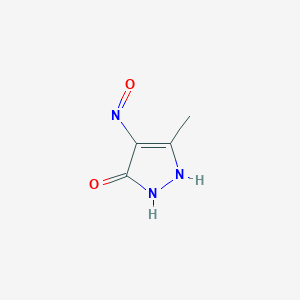
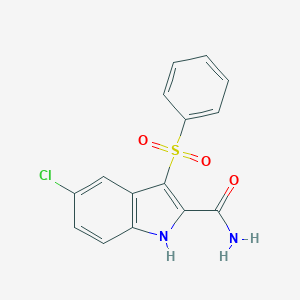
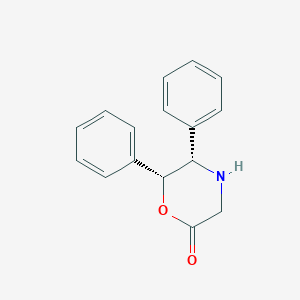
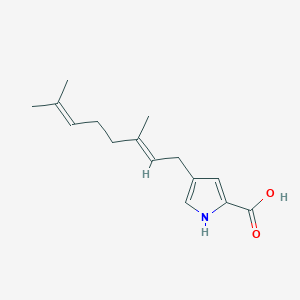
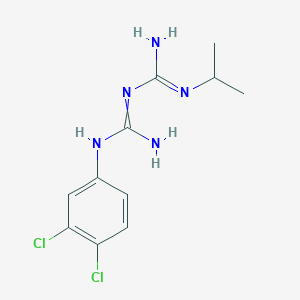
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
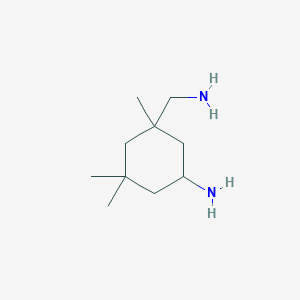
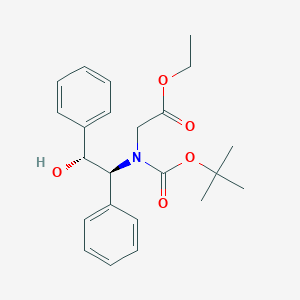
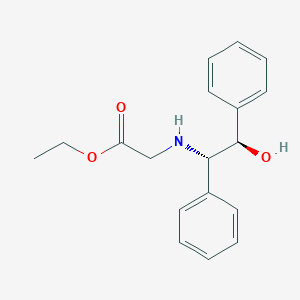
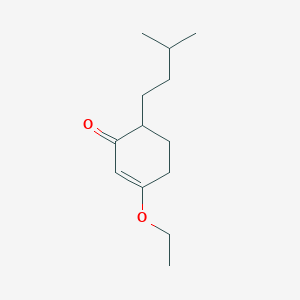
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)
